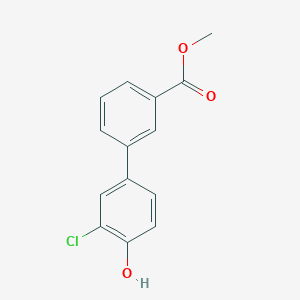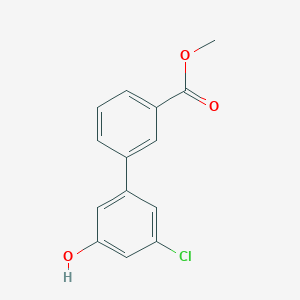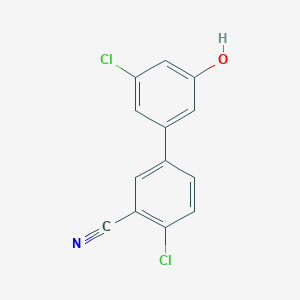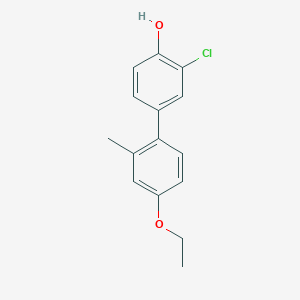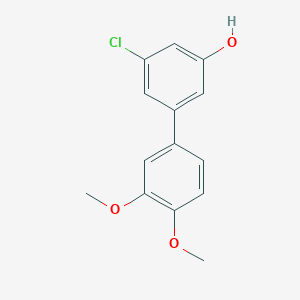
2-Chloro-4-(3,5-dimethoxyphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(3,5-dimethoxyphenyl)phenol, 95% (hereafter referred to as 2-CPP) is a compound of great interest to the scientific community due to its wide range of applications in research. It is a phenolic compound, meaning it contains a phenol group, which is a hydroxyl group bonded to a benzene ring. 2-CPP is also a halogenated compound, as it contains a chlorine atom. This compound has been studied extensively, and is used in a variety of research applications.
科学研究应用
2-CPP has been studied for its potential applications in a variety of scientific research areas. It has been used in the synthesis of drugs, in the study of enzyme inhibition, and in the study of the effects of antioxidants on cells. It has also been used in the study of drug metabolism, as well as in the study of the effects of drugs on the central nervous system.
作用机制
The mechanism of action of 2-CPP is not yet fully understood. However, it is believed that the chlorine atom in the compound acts as an electron-withdrawing group, which causes the phenol group to become more reactive. This increased reactivity allows 2-CPP to interact with various molecules in a variety of ways. For example, it can act as an antioxidant, as it can scavenge free radicals and prevent them from damaging cells. It can also act as an enzyme inhibitor, as it can bind to enzymes and prevent them from functioning properly.
Biochemical and Physiological Effects
2-CPP has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an antioxidant, scavenging free radicals and preventing them from damaging cells. It has also been shown to act as an enzyme inhibitor, binding to enzymes and preventing them from functioning properly. In addition, studies have also shown that 2-CPP can act as an anti-inflammatory agent, reducing inflammation in cells.
实验室实验的优点和局限性
2-CPP has a number of advantages for use in laboratory experiments. It is inexpensive and easy to synthesize, and it is stable and non-toxic. In addition, it is soluble in a variety of solvents, making it easy to work with. However, there are a few limitations to consider when using 2-CPP in laboratory experiments. It is not very soluble in water, so it is not suitable for use in aqueous solutions. In addition, it is not very stable in the presence of light or temperatures above 40°C.
未来方向
The potential applications of 2-CPP are numerous, and there are a number of future directions that could be explored. One potential direction is to further study the biochemical and physiological effects of 2-CPP, as well as its potential role in drug metabolism. In addition, further research could be done on its potential use as an enzyme inhibitor, as well as its potential use as an antioxidant. Finally, further research could be done on its potential use in the synthesis of drugs, as well as its potential use in the study of the effects of drugs on the central nervous system.
合成方法
2-CPP can be synthesized through a variety of methods. One method involves the use of 3-chloro-4-methoxybenzaldehyde and sodium hydroxide. The aldehyde is first reacted with the sodium hydroxide to form a sodium salt of the aldehyde. This is then reacted with a solution of 2-chloro-4-methoxyphenol in methanol to form 2-CPP.
属性
IUPAC Name |
2-chloro-4-(3,5-dimethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-11-5-10(6-12(8-11)18-2)9-3-4-14(16)13(15)7-9/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILIJFQOEFRIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686056 |
Source


|
| Record name | 3-Chloro-3',5'-dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3,5-dimethoxyphenyl)phenol | |
CAS RN |
1261902-49-1 |
Source


|
| Record name | 3-Chloro-3',5'-dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



